Trixylenyl phosphate
CAS No.: 25155-23-1
Cat. No.: VC0545961
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25155-23-1 |
---|---|
Molecular Formula | C24H27O4P |
Molecular Weight | 410.4 g/mol |
IUPAC Name | tris(2,4-dimethylphenyl) phosphate |
Standard InChI | InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 |
Standard InChI Key | KOWVWXQNQNCRRS-UHFFFAOYSA-N |
Impurities | Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES | CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C |
Appearance | Solid powder |
Boiling Point | 469 to 509 °F at 10 mm Hg (NTP, 1992) |
Colorform | Glassy |
Flash Point | 450 °F (NTP, 1992) |
Melting Point | -4 °F (USCG, 1999) |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Nomenclature
Trixylenyl phosphate, systematically named tris(2,4-dimethylphenyl) phosphate, has the molecular formula and a molecular weight of 410.45 g/mol . Its structure consists of a phosphate core bonded to three 2,4-dimethylphenyl groups, conferring thermal stability and lipophilicity . The compound is alternatively termed xylyl phosphate or Antiblaze TXP in commercial contexts .
Physical and Chemical Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.154–1.155 g/cm³ | |
Boiling Point | 243–265°C (10 Torr) | |
Melting Point | 46°C | |
Flash Point | 263.8°C | |
Vapor Pressure | mmHg |
The compound exhibits low water solubility but high miscibility with organic solvents, making it ideal for polymer formulations . Its refractive index () and logP value (7.18) further underscore its hydrophobic nature .
Synthesis and Manufacturing Processes
Conventional Esterification Methods
Trixylenyl phosphate is synthesized via the reaction of 2,4-xylenol with phosphorus oxychloride () in the presence of metal salt catalysts (e.g., magnesium or calcium chloride) . The process involves:
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Esterification: Heating xylenol and at 95–140°C for 5–15 hours under controlled temperature gradients .
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Acid Removal: Steam distillation or alkaline washing to eliminate residual hydrochloric acid and catalyst impurities .
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Purification: Vacuum distillation to isolate the product at 300–330°C .
A 2023 patent (CN103224521A) introduced calcium-magnesium composite catalysts, achieving 97% purity and reducing reaction times by 30% compared to traditional methods .
Industrial-Scale Optimization
Modern protocols emphasize negative-pressure acid discharge to minimize side reactions and enhance yield . For example, maintaining a reaction temperature of 125°C for 0.5 hours before final distillation ensures complete esterification .
Environmental Impact and Regulatory Considerations
Ecotoxicity
A 1984 study demonstrated moderate toxicity to freshwater algae (), attributed to membrane disruption by hydrophobic interactions . Environmental persistence is limited by photodegradation () .
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